![molecular formula C14H22N2O3 B2891320 tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate CAS No. 2247102-99-2](/img/structure/B2891320.png)
tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate” is a chemical compound with the CAS Number: 2247102-99-2 . It has a molecular weight of 266.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl (2- (3-aminophenoxy)ethyl) (methyl)carbamate” and its InChI Code is "1S/C14H22N2O3/c1-14 (2,3)19-13 (17)16 (4)8-9-18-12-7-5-6-11 (15)10-12/h5-7,10H,8-9,15H2,1-4H3" . This indicates the presence of a tert-butyl group, a methylcarbamate group, and a 3-aminophenoxy group in the molecule.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s molecular weight is 266.34 .Scientific Research Applications
- Researchers have explored the antimicrobial potential of Boc-protected o-phenylenediamine derivatives. These compounds were synthesized using click chemistry, combining mono- and di-alkyne-substituted monoboc protected o-phenylenediamines with various substituted aryl azides .
- Notably, compounds 4k and 5f exhibited significant antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis), comparable to the standard drug ciprofloxacin. Additionally, they showed moderate antifungal activity .
- Boc-protected o-phenylenediamine derivatives have been investigated as noncovalent inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. These compounds show promise in combating viral infections .
- A pyrazole derivative containing the tert-butyl group has been developed as an effective PDE4 inhibitor for treating inflammatory conditions. The synthetic route favored tert-butanesulfinamide over p-toluenesulfinamide due to improved yield and diastereoselectivity .
- Boc-protected o-phenylenediamine serves as a crucial intermediate in the synthesis of ceftolozane, an antibiotic. The compound is obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
- Heterocyclic compounds, including nitrogen-containing scaffolds like o-phenylenediamines, play a vital role in drug discovery. These compounds serve as platforms for designing more effective pharmacophores .
Antimicrobial Activity
SARS-CoV Protease Inhibition
PDE4 Inhibition for Anti-Inflammatory Diseases
Intermediate in Ceftolozane Synthesis
Biological Activity Scaffold
Commercial Applications
Safety and Hazards
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[2-(3-aminophenoxy)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16(4)8-9-18-12-7-5-6-11(15)10-12/h5-7,10H,8-9,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZXGBPVDNSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.